molecular formula C7H2BrClN2O2 B8248443 4-Bromo-2-chloro-5-nitrobenzonitrile

4-Bromo-2-chloro-5-nitrobenzonitrile

Cat. No.: B8248443
M. Wt: 261.46 g/mol
InChI Key: GAEGOBGJDRAHJL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrClN2O2. It is a derivative of benzonitrile, featuring bromine, chlorine, and nitro functional groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-5-nitrobenzonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution. This reaction yields 4-bromo-2-chlorobenzonitrile, which is then nitrated to produce this compound .

Industrial Production Methods

Industrial production of benzonitriles often involves the conversion of benzoic acids to their corresponding nitriles. This can be achieved by converting the acid to its chloride, followed by dehydration of the amide using reagents such as thionyl chloride in benzene or toluene . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-chloro-5-nitrobenzonitrile is used in various scientific research applications:

Properties

IUPAC Name

4-bromo-2-chloro-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEGOBGJDRAHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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